molecular formula C21H19FN4O2 B10982482 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B10982482
M. Wt: 378.4 g/mol
InChI Key: UHGHNNFNHRMXQK-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that combines structural elements of quinazolinone and indole. These two moieties are known for their significant biological activities, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Moiety: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Indole Derivative: The indole moiety can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinazolinone moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group on the quinazolinone ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the quinazolinone ring.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as a therapeutic agent. The quinazolinone and indole moieties are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for drug development.

Medicine

In medicine, research focuses on its potential use in treating diseases such as cancer and bacterial infections. The compound’s ability to interact with specific biological targets makes it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluoro and indole groups.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with various molecular targets. The quinazolinone moiety can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer. The indole moiety can interact with serotonin receptors, affecting neurotransmission and potentially providing antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide is unique due to the combination of the fluoroquinazolinone and indole moieties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to drug development.

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C21H19FN4O2/c22-15-6-7-19-17(11-15)21(28)26(13-25-19)10-9-23-20(27)8-5-14-12-24-18-4-2-1-3-16(14)18/h1-4,6-7,11-13,24H,5,8-10H2,(H,23,27)

InChI Key

UHGHNNFNHRMXQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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